
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate is a synthetic organic compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an isopropyl ester group, an amino group, and a fluorobenzyl group attached to the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 3-amino-5-(4-fluorobenzyl)picolinic acid. This can be achieved through a series of reactions, including nitration, reduction, and substitution reactions.
Esterification: The picolinic acid derivative is then esterified with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinates with varying functional groups.
Scientific Research Applications
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Agrochemicals: The compound is investigated for its herbicidal and pesticidal properties, contributing to the development of new agrochemical products.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and electronic devices.
Mechanism of Action
The mechanism of action of Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as neurotransmitter receptors or enzymes involved in cell proliferation.
Pathways Involved: It can modulate signaling pathways, leading to altered cellular responses, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 3-amino-5-(4-chlorobenzyl)picolinate
- Isopropyl 3-amino-5-(4-methylbenzyl)picolinate
- Isopropyl 3-amino-5-(4-bromobenzyl)picolinate
Uniqueness
Isopropyl 3-amino-5-(4-fluorobenzyl)picolinate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17FN2O2 |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
propan-2-yl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H17FN2O2/c1-10(2)21-16(20)15-14(18)8-12(9-19-15)7-11-3-5-13(17)6-4-11/h3-6,8-10H,7,18H2,1-2H3 |
InChI Key |
MBYMJKMHYPQXEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)

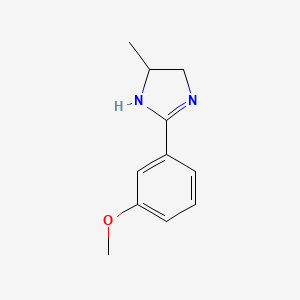
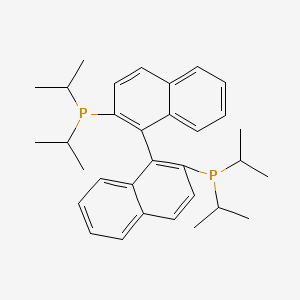
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
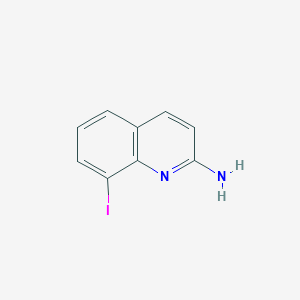
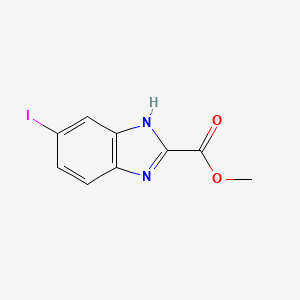
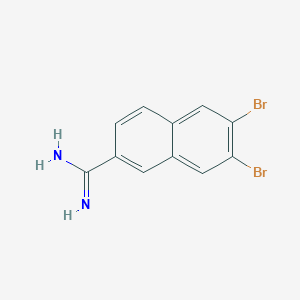
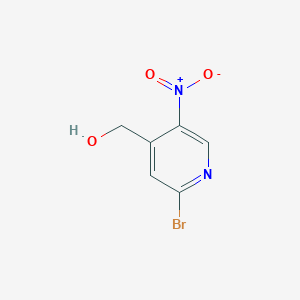
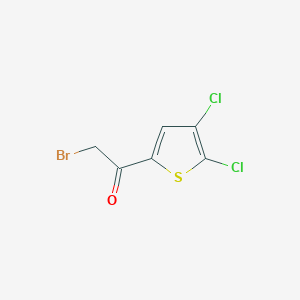
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
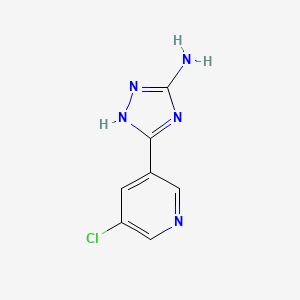
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
